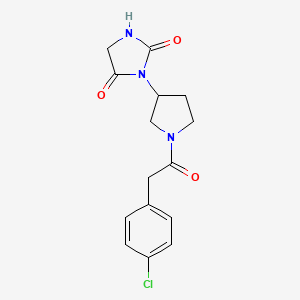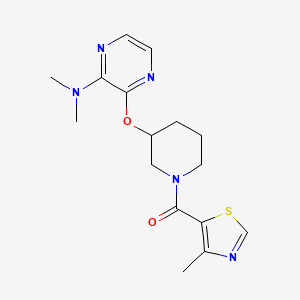
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the search results, similar compounds have been evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of347.44. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Anticancer Evaluation
Heterocyclic compounds, particularly those containing pyrazole and pyrazine rings, have been synthesized and evaluated for their potential anticancer properties. For example, the synthesis of various heterocyclic systems incorporating pyrazole and oxazolone moieties has been explored, revealing moderate effects against bacterial and fungal species, and in some cases, anticancer activity (Gouhar & Raafat, 2015; Hafez, El-Gazzar, & Al-Hussain, 2016). These findings suggest that compounds with similar structural motifs could be investigated for their biological activities, including anticancer effects.
Antimicrobial and Antimycobacterial Activity
Compounds structurally related to the query molecule have been explored for their antimicrobial and antimycobacterial activities. Research has shown that derivatives of nicotinic acid hydrazide, which share functional group similarities with the query compound, exhibit promising antimicrobial and antimycobacterial properties (Sidhaye et al., 2011). This suggests potential research avenues in developing antimicrobial agents from compounds containing similar functional groups.
Catalytic Activity and Synthetic Applications
The presence of dimethylamino and thiazolyl groups in compounds has been leveraged in catalytic processes and the synthesis of complex molecules. Research involving similar structures has highlighted their utility in synthesizing diverse heterocyclic systems, indicating that our compound of interest could serve as a versatile reagent or catalyst in organic synthesis (Stanovnik et al., 2002).
Potential in Drug Development
The structural complexity and presence of multiple functional groups in compounds like the one queried suggest potential for drug development, especially as ligands targeting specific biological receptors or enzymes. Although direct studies on the compound were not found, analogous compounds have shown interactions with biological targets, such as cannabinoid receptors, indicating the potential for similar compounds to be explored in pharmacological contexts (Shim et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-11-13(24-10-19-11)16(22)21-8-4-5-12(9-21)23-15-14(20(2)3)17-6-7-18-15/h6-7,10,12H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZZJJPIQOPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2773034.png)
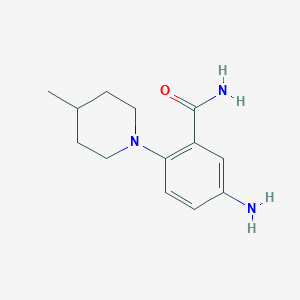
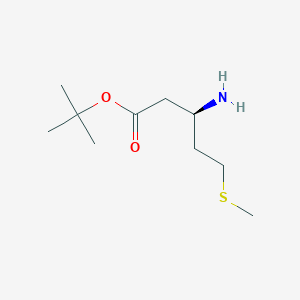
![1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride](/img/structure/B2773037.png)
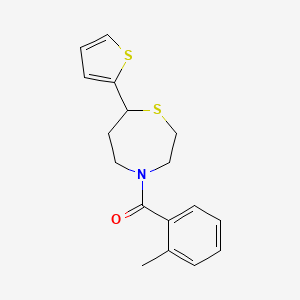
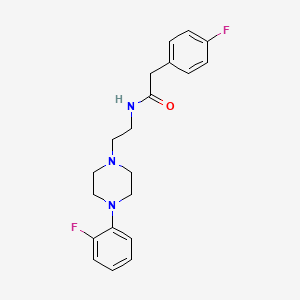
![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2773041.png)
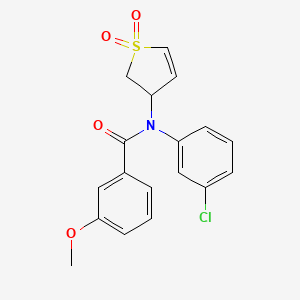
![1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2773043.png)
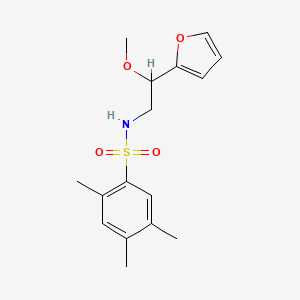
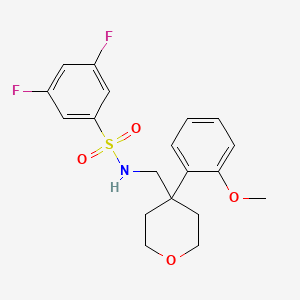
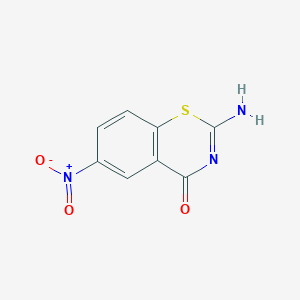
![3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2773051.png)
